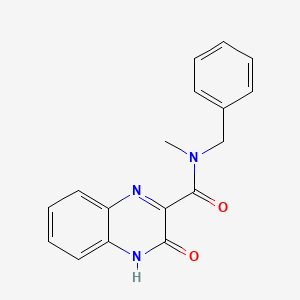![molecular formula C6H8O2 B13892583 (R)-Spiro[2.2]pentane-1-carboxylic acid CAS No. 249563-53-9](/img/structure/B13892583.png)
(R)-Spiro[2.2]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Spiro[2.2]pentane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core, which is a bicyclic system where two cyclopropane rings share a single carbon atom. The presence of a carboxylic acid functional group attached to this spirocyclic system adds to its chemical versatility and reactivity. The ®-configuration indicates that the compound is optically active, with a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Spiro[2.2]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclopropanation reaction, followed by functional group transformations to introduce the carboxylic acid moiety. For example, a common synthetic route might involve the reaction of a suitable cyclopropane precursor with a carboxylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of ®-Spiro[2.2]pentane-1-carboxylic acid may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of chiral catalysts and reagents is crucial to maintain the ®-configuration during large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
®-Spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
®-Spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a valuable probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ®-Spiro[2.2]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic core provides a rigid and unique scaffold that can modulate the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Another spirocyclic compound with a similar structure but different ring system.
Cubane-1-carboxylic acid: Features a cubane core, offering different steric and electronic properties.
Bicyclo[2.2.2]octane-1-carboxylic acid: Contains a larger bicyclic system, affecting its reactivity and applications.
Uniqueness
®-Spiro[2.2]pentane-1-carboxylic acid stands out due to its compact and rigid spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of novel molecules with specific biological activities and chemical reactivities .
Properties
CAS No. |
249563-53-9 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2R)-spiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
WAHIIXTYAWFIFE-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC12C[C@H]2C(=O)O |
Canonical SMILES |
C1CC12CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



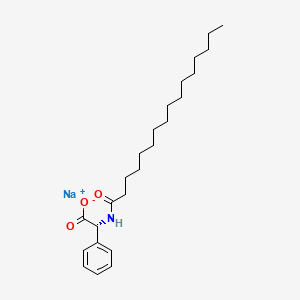
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

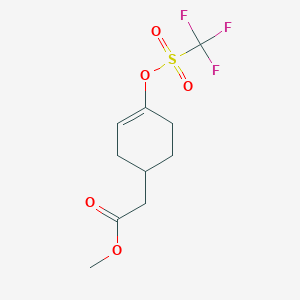
![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)

![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)
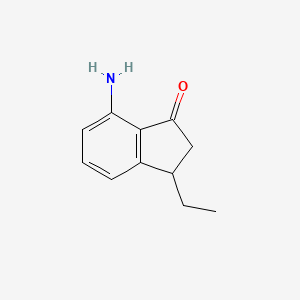

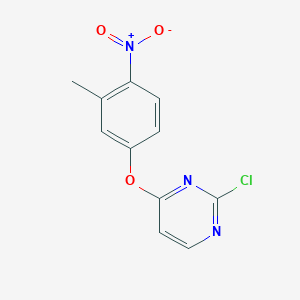
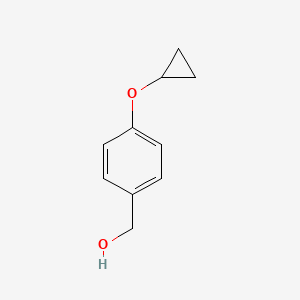
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
